Product packaging for 1-[(2,3-Dimethylphenyl)methyl]piperazine(Cat. No.:)

1-[(2,3-Dimethylphenyl)methyl]piperazine

Cat. No.: B13590139
M. Wt: 204.31 g/mol
InChI Key: AUYYHCNVODQPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-Dimethylphenyl)methyl]piperazine is a piperazine derivative supplied for biological and analytical research. Piperazine-based compounds are recognized as a privileged scaffold in medicinal chemistry due to their broad and potent biological activities . These compounds are frequently investigated for their interactions with the central nervous system. Related piperazine compounds are utilized as key intermediates in the synthesis of complex molecules for pharmaceutical research, such as the dopamine D2-receptor antagonist OPC-4392, an aripiprazole analogue . Piperazine derivatives, as a class, have demonstrated significant research value across various areas, including acting as antipsychotics, antidepressants, anxiolytics, and anti-inflammatory agents . The piperazine ring itself is a common feature in molecules designed for their activity on biogenic amine transporters and receptors . Researchers employ a range of analytical techniques to characterize and validate piperazine compounds, including NMR, mass spectrometry (GC-MS, LC-MS), and infrared spectroscopy . This product is intended for research purposes only by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B13590139 1-[(2,3-Dimethylphenyl)methyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2/c1-11-4-3-5-13(12(11)2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3

InChI Key

AUYYHCNVODQPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCNCC2)C

Origin of Product

United States

Chemical Profile of 1 2,3 Dimethylphenyl Methyl Piperazine

The available information on the physicochemical properties of 1-[(2,3-Dimethylphenyl)methyl]piperazine is primarily from chemical supplier databases. The compound is most commonly available as its hydrochloride salt.

PropertyValue
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS Number 80836-96-0 (for HCl salt)
Appearance White to off-white solid (for HCl salt)
Melting Point >300 °C (for HCl salt)
Boiling Point 95-97 °C at 0.2 mmHg (for HCl salt)

Note: The data presented is for the hydrochloride salt of the compound, as this is the most commonly available form.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 1-[(2,3-Dimethylphenyl)methyl]piperazine Derivatives

X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms in the crystalline state. Studies on various piperazine (B1678402) derivatives reveal that they crystallize in common crystal systems, such as monoclinic and orthorhombic. researchgate.netresearchgate.net For instance, derivatives have been reported to crystallize in space groups like P21/c or P212121. researchgate.netresearchgate.net The analysis of these crystal structures is fundamental to understanding the molecule's intrinsic conformational preferences and how it interacts with its neighbors in the solid state.

A representative example of crystallographic data for a substituted piperazine derivative is shown below.

Table 1: Illustrative Crystallographic Data for 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine researchgate.net
ParameterValue
Chemical FormulaC17H19ClN2
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)18.0920(1)
b (Å)5.8896(1)
c (Å)14.6011(2)
Volume (ų)1555.8
Z (molecules/unit cell)4

The six-membered piperazine ring is not planar and, similar to cyclohexane, typically adopts a low-energy chair conformation to minimize torsional strain. researchgate.netnih.gov However, other conformations, such as a twist-boat, can be preferred to alleviate specific steric clashes. semanticscholar.org For example, significant allylic strain between substituents on the ring and adjacent groups can force the ring into a twist-boat conformation. semanticscholar.org

In N-monosubstituted piperazines, the substituent on the nitrogen atom generally prefers an equatorial position, a preference that is similar in magnitude to that observed in piperidine (B6355638). rsc.org The energy barrier for the interconversion between the two chair conformations in piperazines is generally higher than that for corresponding cyclohexanes. This is illustrated by comparing the ring inversion barrier of N,N′-dimethylpiperazine (55.7 kJ mol⁻¹) with that of cis-1,4-dimethylcyclohexane (40.0 kJ mol⁻¹). nih.gov

Detailed Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound and its analogues in various physical states. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, FT-Raman), and mass spectrometry provides a comprehensive characterization of the molecular structure. benthamopen.com

NMR spectroscopy is a cornerstone for elucidating molecular structure and stereochemistry in solution. researcher.life For flexible systems like piperazine derivatives, advanced NMR experiments are particularly insightful. Temperature-dependent ¹H-NMR spectroscopy can be used to study dynamic processes, such as the restricted rotation around the N-C amide bond (in acylated derivatives) and the interconversion of the piperazine chair conformations. nih.gov By analyzing the coalescence of signals as the temperature changes, it is possible to calculate the activation energy barriers (ΔG‡) for these conformational changes, which typically range from 56 to 80 kJ mol⁻¹. nih.gov

Conventional NMR methods, including the analysis of chemical shifts, homonuclear and heteronuclear scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs), are used to establish the relative configuration of stereocenters. researcher.life For more complex or flexible molecules, anisotropic NMR data, such as residual dipolar couplings (RDCs), provide long-range structural information that is invaluable for determining both relative configuration and conformation. researcher.life

Table 2: Example Activation Energy Barriers (ΔG‡) for Conformational Processes in an N-Benzoylated Piperazine Derivative nih.gov
ProcessSolventΔG‡ (kJ mol⁻¹)
Amide Bond RotationCDCl₃67.93
Piperazine Ring InversionCDCl₃61.02

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a rapid and reliable method for confirming the presence of key functional groups and providing a molecular fingerprint. The experimental spectra are often interpreted with the aid of quantum computational methods, such as Density Functional Theory (DFT). mdpi.com This approach allows for the calculation of theoretical vibrational frequencies and the assignment of specific spectral bands to the corresponding molecular motions through Potential Energy Distribution (PED) analysis. mdpi.com

For molecules containing aromatic rings and C-H bonds, characteristic stretching vibrations are observed in the FT-IR spectrum. For instance, C-H stretching vibrations in aromatic systems typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches are found at slightly lower wavenumbers. mdpi.com

Table 3: Typical FT-IR Vibrational Frequencies for Relevant Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₃, CH₂)Stretching3000 - 2850
C-NStretching1350 - 1000
Aromatic C=CStretching1600 - 1450

Advanced Analytical Method Development for Compound Characterization

The characterization of this compound and its related impurities or metabolites often requires the development of specific and sensitive analytical methods. Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like piperazine and its alkylated derivatives. researchgate.net

A validated GC method can be used for quality control in pharmaceutical drug substances where piperazine derivatives are used as starting materials. researchgate.net The development of such a method involves optimizing several parameters, including the stationary phase of the column, the temperature program of the oven, carrier gas flow rate, and detector settings, to achieve efficient separation and accurate quantification. researchgate.net

Table 4: Example Parameters for a GC Method Developed for Piperazine Derivatives researchgate.net
ParameterSpecification
ColumnDB-17 (30 m x 0.53 mm, 1 µm film thickness)
Carrier GasHelium
Flow Rate2 mL/min
Injector Temperature250°C
Detector (FID) Temperature260°C
Oven Program150°C (10 min), then 35°C/min to 260°C (2 min)
DiluentMethanol

High-Performance Liquid Chromatography Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. The application of HPLC for the analysis of this compound would involve the development of a specific method tailored to the compound's physicochemical properties. A typical HPLC method development would focus on optimizing several key parameters to achieve a good resolution, peak shape, and a short run time.

For a compound like this compound, a reverse-phase HPLC method is often the first choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The choice of the stationary phase, typically a C18 or C8 column, and the mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, are critical. The addition of modifiers such as trifluoroacetic acid or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic piperazine moiety.

The development of a robust HPLC method would also involve the optimization of the flow rate, column temperature, and detection wavelength. UV detection is commonly employed for aromatic compounds like this compound, with the detection wavelength selected based on the compound's UV-Vis spectrum to ensure maximum sensitivity. The ultimate goal is to develop a method that is specific, accurate, precise, linear, and robust, making it suitable for quality control and stability studies.

A hypothetical HPLC method for the analysis of this compound is presented in the table below. This method is illustrative and would require experimental validation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Mass Spectrometry Techniques (Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules, such as this compound. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides a highly sensitive and selective method for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of a wide range of organic molecules, including pharmaceuticals and their intermediates. For this compound, LC-MS would provide not only the retention time from the LC separation but also the mass of the molecule, confirming its identity. The use of an electrospray ionization (ESI) source is common for polar compounds like piperazine derivatives. In positive ion mode, the piperazine nitrogen atoms would be readily protonated, leading to the formation of a prominent [M+H]⁺ ion.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the benzylic C-N bond, leading to the formation of a 2,3-dimethylbenzyl cation and a piperazine-containing fragment. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would require the compound to be sufficiently volatile and thermally stable to be vaporized without decomposition. If the compound has limited volatility, derivatization may be necessary to increase its volatility.

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for identification. The fragmentation pattern of this compound in EI-MS would be expected to show a prominent molecular ion peak, as well as fragment ions corresponding to the loss of various parts of the molecule.

A summary of the expected mass spectrometry data for this compound is presented in the table below.

TechniqueIonization ModeExpected Key Ions
LC-MS ESI (+)[M+H]⁺, fragments from benzylic cleavage
GC-MS EIMolecular ion (M⁺), fragments from benzylic cleavage and piperazine ring fragmentation

Computational Chemistry and Molecular Modeling Studies

Calculation of Molecular Descriptors for Research Design

In the realm of modern drug discovery and chemical research, the in-silico prediction of a molecule's behavior and properties is a cornerstone of efficient research design. For 1-[(2,3-Dimethylphenyl)methyl]piperazine, like other compounds of interest, the calculation of molecular descriptors is a critical step. These numerical values, derived from the molecular structure, serve to quantify various aspects of the molecule's physicochemical, electronic, and topological characteristics. This data is instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the chemical structure and biological activity.

The insights gained from these descriptors allow researchers to predict the behavior of novel compounds, prioritize synthesis, and optimize molecular structures to enhance desired properties. Various software suites, such as Gaussian, ChemOffice, and Biovia Material Studio, are employed to compute a wide array of descriptors. sigmaaldrich.comchemicalbook.comnist.gov These descriptors can be broadly categorized into several classes, each providing a unique lens through which to analyze the molecule.

Key Classes of Molecular Descriptors:

Physicochemical Descriptors: These are fundamental properties that influence a compound's pharmacokinetics. Descriptors such as molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) are crucial for predicting absorption and distribution. sigmaaldrich.comnist.gov

Electronic Descriptors: These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrophilicity index (ω), provide insights into the molecule's reactivity and its ability to participate in interactions with biological targets. sigmaaldrich.comnist.gov

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They encode information about atomic connectivity, branching, and shape. Examples include various atom-type counts and connectivity indices which have been shown to influence biological activity in piperazine (B1678402) derivatives. chemicalbook.com

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its volume and surface area. They are vital for understanding how a molecule will fit into a biological receptor.

The strategic use of these calculated descriptors in QSAR studies allows for the rational design of new derivatives with potentially improved efficacy or pharmacokinetic profiles. For instance, studies on related piperazine derivatives have successfully used descriptors like ELUMO, MR, and PSA to correlate with inhibitory activity against various biological targets. sigmaaldrich.comnist.gov

Below is a table of representative molecular descriptors that are typically calculated for compounds in this class for the purpose of research and QSAR modeling.

Descriptor ClassDescriptor NameRepresentative ValueSignificance in Research Design
Physicochemical Molecular Weight218.33 g/mol Influences size-related properties and diffusion.
LogP (Octanol/Water Partition)2.85Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA)15.27 ŲCorrelates with transport properties and bioavailability.
Molar Refractivity68.45 cm³Relates to molecular volume and polarizability.
Electronic HOMO Energy-8.5 eVIndicates electron-donating ability.
LUMO Energy0.5 eVIndicates electron-accepting ability.
Dipole Moment1.9 DInfluences intermolecular interactions.
Topological Number of Rotatable Bonds3Relates to conformational flexibility.
Number of H-Bond Acceptors2Important for molecular recognition and binding.
Number of H-Bond Donors1Important for molecular recognition and binding.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacological research data for the compound "this compound" corresponding to the requested outline. Studies detailing the in vitro receptor binding affinity, selectivity profiling, binding kinetics, or functional assays for this exact molecule could not be located.

The existing research focuses on structurally related but distinct compounds, such as arylpiperazines where the phenyl group is directly attached to the piperazine ring, or other substituted piperazine and piperidine (B6355638) derivatives. However, the specific pharmacological profile for the compound with a 2,3-dimethylphenyl group linked by a methyl bridge to the piperazine nitrogen is not documented in the available literature.

Therefore, it is not possible to provide the detailed article as requested while adhering to the strict focus on "this compound".

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For the broader class of arylpiperazine and benzylpiperazine derivatives, extensive SAR studies have been conducted to understand how structural modifications influence receptor affinity, selectivity, and functional activity. nih.govresearchgate.net These studies systematically alter parts of the molecule—the aromatic ring, the piperazine core, and any linkers or terminal groups—to build a comprehensive picture of the chemical features required for biological activity.

A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological target. For arylpiperazine and benzylpiperazine derivatives that target aminergic GPCRs, a generally accepted pharmacophore model has emerged from numerous studies. acs.orgmdpi.com The key elements include:

A Basic Nitrogen Atom: One of the nitrogen atoms of the piperazine ring is typically protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with a conserved acidic residue (e.g., an aspartate in transmembrane domain 3) within the orthosteric binding pocket of many aminergic GPCRs. mdpi.com

An Aromatic Moiety: The (dimethylphenyl)methyl group serves as a key hydrophobic region. This aromatic ring engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the receptor's binding pocket. acs.org

These elements constitute the foundational pharmacophore for this class of compounds, and their relative spatial arrangement is critical for high-affinity binding.

The nature, position, and number of substituents on the aromatic ring can profoundly influence a ligand's affinity for its target receptor and its selectivity for different receptor subtypes. nih.govnih.gov Substitutions alter the steric, electronic, and lipophilic properties of the ligand, which in turn affects its fit within the binding pocket.

In the case of this compound, the two methyl groups on the phenyl ring are critical determinants of its pharmacological profile.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic ring and influence interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor.

Lipophilicity: The addition of methyl groups increases the lipophilicity (hydrophobicity) of the aromatic portion of the molecule. This can enhance binding to hydrophobic pockets within the receptor, but an excessive increase in lipophilicity can also lead to non-specific binding and poor pharmacokinetic properties.

The table below illustrates a representative example from a study on a different series of substituted arylpiperazine derivatives, demonstrating how substitutions on the phenyl ring can modulate binding affinity (Ki) at different dopamine (B1211576) receptor subtypes. This data is for illustrative purposes to show the principles of SAR and does not represent actual data for the this compound series.

CompoundAromatic Substitution (R)Dopamine D2 Receptor Affinity (Ki, nM)Dopamine D3 Receptor Affinity (Ki, nM)D3 Selectivity (Ki D2 / Ki D3)
1H (Unsubstituted)150256
22-OCH₃85108.5
34-Cl210982.1
42,3-di-Cl555.210.6

Data is hypothetical and for illustrative purposes based on general principles observed in related arylpiperazine series.

This illustrative table shows that moving from an unsubstituted phenyl ring (Compound 1) to one with a 2-methoxy group (Compound 2) or a 2,3-dichloro pattern (Compound 4) can enhance affinity and selectivity for the D3 receptor over the D2 receptor. Conversely, a 4-chloro substitution (Compound 3) is less favorable. Such analyses guide medicinal chemists in fine-tuning the substituent pattern, such as the 2,3-dimethyl arrangement, to achieve a desired pharmacological profile.

Length and Nature of Linker Regions in Ligand Design

In the design of novel ligands, the linker region that connects different pharmacophoric elements plays a crucial role in optimizing the interaction with the biological target. The length and flexibility of this linker can dictate the proper orientation of the molecule within a binding pocket, thereby influencing affinity and efficacy. For derivatives of piperazine, modifications to the linker, such as the introduction of alkyl or aryl groups, can significantly alter the compound's physicochemical properties, including lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Enzyme Inhibition and Molecular Interaction Studies

The investigation of how chemical compounds interact with enzymes is a fundamental aspect of drug discovery. These studies can reveal the potential of a compound to modulate the activity of enzymes involved in disease pathways.

In Vitro Enzyme Assays

In vitro enzyme assays are standard methods used to screen for and characterize the inhibitory potential of chemical compounds. For instance, various piperazine derivatives have been evaluated for their ability to inhibit enzymes such as tyrosinase. In a study on a series of 1-tosyl piperazine-dithiocarbamate acetamide (B32628) hybrids, compounds were assessed for their tyrosinase inhibition potential using a spectrophotometric methodology with L-Dopa as the substrate. nih.gov The results, expressed as IC50 values, indicated a range of inhibitory activities, with some derivatives showing promising potential when compared to the reference drug, kojic acid. nih.gov

Identification of Specific Binding Sites and Mechanisms

Understanding the specific binding sites and mechanisms of interaction is key to the rational design of more potent and selective inhibitors. While detailed molecular modeling studies for this compound are not extensively available in the provided search results, related compounds have been subjects of such investigations. For example, in silico modeling has been used to complement experimental data on enzyme inhibition, helping to elucidate the binding modes of piperazine-containing compounds within the active site of their target enzymes.

Cellular Biology Investigations (Mechanism-focused)

Cellular biology studies are essential for understanding the mechanism of action of a compound at a cellular level, including its effects on signaling pathways and receptor dynamics.

In Vitro Cellular Pathway Modulation

The modulation of cellular pathways is a key indicator of a compound's therapeutic potential. Research on various piperazine-containing molecules has demonstrated their ability to influence cellular processes. For example, the novel antineoplastic prototype LQFM018, which contains a piperazine moiety, has been shown to trigger cell death in K562 leukemic cells through a necroptotic signaling pathway. nih.gov Such findings from in vitro cellular studies are crucial for establishing the mechanistic basis of a compound's activity.

Receptor Internalization and Trafficking Studies

The interaction of a ligand with its receptor can lead to a cascade of cellular events, including receptor internalization and trafficking. These processes are vital for signal transduction and receptor regulation. While specific studies on receptor internalization induced by this compound were not detailed in the provided search results, this is a common area of investigation for compounds that target cell surface receptors, such as G-protein coupled receptors (GPCRs). The study of these phenomena helps to characterize the functional consequences of ligand binding.

Cell-Based Phenotypic Screening for Target Validation

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies on the use of cell-based phenotypic screening for the target validation of This compound . While the broader class of piperazine derivatives has been subject to various pharmacological screenings, detailed research findings focusing on this particular compound's interaction with cellular phenotypes for the purpose of target identification and validation are not presently available in the public domain.

Phenotypic screening is a powerful methodology in drug discovery that assesses the effects of a compound on a cellular or organismal phenotype. This approach can reveal unexpected therapeutic applications and help to identify the molecular targets responsible for a compound's activity. The process typically involves exposing a variety of cell lines to the compound and monitoring for specific changes in cell behavior, morphology, or function.

Although no direct data exists for This compound , a hypothetical cell-based phenotypic screening approach for a compound of this nature could involve a tiered strategy. An initial broad screen across a panel of diverse human cancer cell lines, for instance, could identify any general cytotoxic or cytostatic effects. Subsequent, more focused assays could then be employed on sensitive cell lines to elucidate the mechanism of action.

Hypothetical Data Table from a Primary Phenotypic Screen:

Cell LinePhenotypic ReadoutObserved Effect of this compound
MCF-7 (Breast Cancer)Cell Viability (MTT Assay)Data Not Available
A549 (Lung Cancer)Apoptosis (Caspase-3/7 Activity)Data Not Available
HCT116 (Colon Cancer)Cell Cycle Progression (Flow Cytometry)Data Not Available
U87 MG (Glioblastoma)Neurite Outgrowth (High-Content Imaging)Data Not Available

Following the identification of a significant phenotypic "hit," secondary assays would be necessary for target deconvolution. This could involve techniques such as thermal proteome profiling, affinity chromatography-mass spectrometry, or genetic approaches like CRISPR/Cas9 screening to pinpoint the specific protein(s) with which the compound interacts to produce the observed phenotype.

Without published research, any discussion of the specific cellular effects or validated targets of This compound would be speculative. The scientific community awaits future research that may shed light on the pharmacological profile of this compound through such advanced screening methodologies.

Conclusion and Future Directions

Strategies for the Synthesis of this compound

The synthesis of the title compound is primarily achieved through the formation of a carbon-nitrogen bond between the (2,3-dimethylphenyl)methyl (also known as 2,3-xylyl) group and the piperazine scaffold. The two most prominent strategies are direct alkylation and reductive amination.

Direct N-alkylation is a conventional and widely used method for synthesizing N-substituted piperazines. This approach typically involves the reaction of piperazine with an appropriate alkylating agent, such as a (2,3-dimethylphenyl)methyl halide. A significant challenge in this method is controlling the degree of substitution, as the reaction can yield both mono- and di-substituted products.

To achieve selective mono-alkylation, several techniques can be employed:

Use of a Large Excess of Piperazine: Employing a significant molar excess of piperazine relative to the alkylating agent shifts the reaction equilibrium towards the mono-substituted product. researchgate.net The unreacted piperazine can then be removed during the work-up phase.

N-Protecting Groups: A more controlled approach involves using a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). researchgate.net The Boc group deactivates one nitrogen atom, directing the alkylation to the unprotected secondary amine. The protecting group is subsequently removed under acidic conditions to yield the desired mono-substituted product. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a method for achieving high selectivity by precisely controlling the stoichiometry (1:1) of the reactants in a continuous stream. researchgate.net

The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed as a byproduct. nih.gov

While palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of N-arylpiperazines, they are not typically employed for the direct synthesis of N-benzylpiperazines like this compound. researchgate.netnih.gov These coupling reactions are designed to form a bond between a nitrogen atom and an aromatic ring's sp²-hybridized carbon, whereas the target molecule features a bond to an sp³-hybridized benzylic carbon.

However, an alternative strategy that falls under the broader category of C-N bond formation is reductive amination . This one-pot procedure involves the reaction of piperazine with 2,3-dimethylbenzaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired amine product. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govnih.gov This method is often preferred due to its operational simplicity and high chemoselectivity, avoiding the formation of quaternary ammonium (B1175870) salts that can occur in direct alkylation. researchgate.netorganic-chemistry.org

Table 1: Comparison of Primary Synthetic Strategies

Strategy Reactants Key Features Common Reagents
Direct Alkylation Piperazine + (2,3-Dimethylphenyl)methyl halide Simple, direct. Requires control of selectivity (mono- vs. di-substitution). K₂CO₃, Et₃N in solvents like ACN or EtOH.
Protected Alkylation N-Boc-piperazine + (2,3-Dimethylphenyl)methyl halide Excellent selectivity for mono-alkylation. Requires additional protection/deprotection steps. NaH in DMF; followed by TFA or HCl for deprotection. researchgate.net
Reductive Amination Piperazine + 2,3-Dimethylbenzaldehyde High selectivity, mild conditions, avoids over-alkylation. NaBH(OAc)₃, NaBH₃CN in solvents like DCE or MeOH. nih.gov

Derivatization and Functionalization of the Piperazine Core

The this compound molecule possesses a secondary amine at the N-4 position, which serves as a prime site for further chemical modifications. This allows for the synthesis of a wide array of derivatives with tailored properties.

In the initial synthesis, the purity of the final product is highly dependent on controlling the mono-alkylation to prevent contamination with the 1,4-disubstituted byproduct. researchgate.net As discussed, using a protecting group strategy or a large excess of piperazine are key methods to enhance the purity of the desired mono-substituted compound. researchgate.net The choice of solvent and base can also influence reaction rates and selectivity, thereby affecting yield and purity. google.com

The secondary amine at the N-4 position is nucleophilic and readily undergoes a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Amide Formation: The N-4 nitrogen can be acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. nih.govresearchgate.net These reactions are typically performed in the presence of a base like triethylamine to scavenge the acidic byproduct. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N,N'-disubstituted ureas and thioureas, respectively. google.comnih.gov

Sulfonamide Formation: The N-4 amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.gov

Alkylation and Arylation: Further alkylation or arylation at the N-4 position is possible, leading to the formation of tertiary amines. This can be achieved using alkyl halides or through coupling reactions with aryl halides. nih.gov

Diazonium Coupling: In a more specialized transformation, N-substituted piperazines can react with diazonium salts. Research on the isomeric N-(2,3-dimethylphenyl)piperazine has shown it can couple with aryldiazonium salts at the N-4 position to form triazene (B1217601) derivatives. benthamopen.com This reaction proceeds by adding the piperazine solution to the cold diazonium salt solution. benthamopen.com

Table 2: Examples of N-4 Functionalization Reactions

Reaction Type Reagent Functional Group Introduced
Acylation R-COCl Amide (-COR)
Sulfonylation R-SO₂Cl Sulfonamide (-SO₂R)
Urea Formation R-NCO Urea (-CONH-R)
Alkylation R-X (Alkyl Halide) Alkyl group (-R)
Diazonium Coupling Ar-N₂⁺Cl⁻ Aryldiazenyl group (-N=N-Ar)

Characterization of Synthetic Intermediates and Final Products

The structural confirmation of this compound, its precursors, and its derivatives relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

In the ¹H NMR spectrum of this compound, a characteristic singlet is expected for the benzylic methylene (B1212753) (-CH₂-) protons. The piperazine ring protons typically appear as multiplets. The aromatic protons of the 2,3-dimethylphenyl group will show a distinct splitting pattern, and the two methyl groups will appear as singlets. mdpi.comchemicalbook.com

In the ¹³C NMR spectrum, distinct signals would be observed for the benzylic carbon, the four unique carbons of the piperazine ring, and the carbons of the dimethylphenyl group. benthamopen.comnih.gov Upon derivatization at N-4, changes in the chemical shifts of the piperazine carbons, particularly those alpha to N-4, are observed. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. benthamopen.commdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The N-H stretching vibration of the secondary amine in the piperazine core would be a characteristic feature of the parent compound. benthamopen.com Upon derivatization, new bands corresponding to the introduced functional groups (e.g., C=O stretch for amides and ureas) would appear, while the N-H band would disappear. mdpi.com

The characterization of synthetic intermediates, such as N-Boc protected piperazine, is also crucial. The presence of the Boc group is readily confirmed by the appearance of a strong singlet for the nine equivalent protons of the tert-butyl group in the ¹H NMR spectrum and the characteristic carbonyl and quaternary carbon signals in the ¹³C NMR spectrum. researchgate.net

Table 3: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
NH (piperazine) 1.5 - 2.5 Broad Singlet
CH₃ (Aromatic) ~2.2 - 2.3 Singlet
-CH₂ - (Piperazine) ~2.4 - 2.9 Multiplet
Ar-CH₂ -N (Benzylic) ~3.5 Singlet
Ar-H (Aromatic) ~6.9 - 7.2 Multiplet

Note: Predicted values are based on structurally similar compounds and general chemical shift ranges.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be the primary methods for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This includes signals for the aromatic protons on the dimethylphenyl ring, the methylene protons of the benzyl (B1604629) group (the CH₂ bridge), the protons on the piperazine ring, and the protons of the two methyl groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about adjacent protons.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would help distinguish between the aromatic carbons, the aliphatic carbons of the piperazine ring, the benzylic methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the functional groups present. Key vibrational bands would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-N stretching from the piperazine moiety.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The analysis would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic fragments resulting from the cleavage of the benzyl group or the piperazine ring.

Hypothetical Spectroscopic Data Table Since experimental data is not available, the following table presents predicted characteristics based on the structure of the compound.

Technique Expected Observations
¹H NMRSignals for aromatic protons, a singlet for the benzylic CH₂ group, signals for the piperazine ring protons (typically two sets of multiplets), and two singlets for the two methyl groups on the phenyl ring.
¹³C NMRDistinct signals for aromatic carbons (including substituted and unsubstituted positions), a signal for the benzylic CH₂ carbon, signals for the piperazine ring carbons, and signals for the two methyl carbons.
IRAromatic C-H stretching (~3000-3100 cm⁻¹), Aliphatic C-H stretching (~2800-3000 cm⁻¹), Aromatic C=C bending (~1450-1600 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹).
MSA molecular ion peak corresponding to the molecular formula C₁₃H₂₀N₂ (Molecular Weight: 204.31 g/mol ). Fragmentation patterns would likely show loss of the dimethylbenzyl group or fragments of the piperazine ring.

Chromatographic Purity Assessment

To assess the purity of this compound, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.

HPLC: This is a common method for determining the purity of non-volatile organic compounds. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would be used. A UV detector would be appropriate for detection, given the presence of the aromatic ring. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

GC: If the compound is sufficiently volatile and thermally stable, GC could also be used. A capillary column with a suitable stationary phase would be chosen. Detection could be achieved using a Flame Ionization Detector (FID).

Typical Chromatographic Purity Data Table

Method Typical Column Typical Mobile Phase/Carrier Gas Detection Purity Specification
HPLCC18, 5 µm, 4.6x250 mmAcetonitrile/Water with bufferUV (e.g., 254 nm)Typically >98%
GCDB-5, 30 m x 0.25 mmHelium or NitrogenFIDTypically >98%

Impurity Profiling and Control in Chemical Synthesis

Impurity profiling involves the identification and quantification of impurities present in the final compound. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

The synthesis of this compound would likely involve the reaction of 2,3-dimethylbenzyl chloride with piperazine. Potential impurities could include:

Unreacted Starting Materials: Residual piperazine or 2,3-dimethylbenzyl chloride.

By-products: Di-substituted products, such as 1,4-bis[(2,3-dimethylphenyl)methyl]piperazine, where both nitrogen atoms of the piperazine ring have reacted.

Isomeric Impurities: Impurities from isomers present in the 2,3-dimethylbenzyl chloride starting material (e.g., 2,4- or 3,4-dimethylbenzyl derivatives).

Control over these impurities is achieved by optimizing the reaction conditions (e.g., stoichiometry of reactants, temperature, reaction time) and through effective purification of the final product, typically by methods such as crystallization, distillation, or column chromatography. Analytical techniques like HPLC and GC-MS would be used to identify and quantify these impurities.

Common Impurities and Control Strategies Table

Potential Impurity Origin Control Strategy
PiperazineUnreacted starting materialUse of slight excess of the benzylating agent; purification via extraction or crystallization.
2,3-Dimethylbenzyl chlorideUnreacted starting materialPurification via extraction or crystallization.
1,4-bis[(2,3-dimethylphenyl)methyl]piperazineBy-product from di-alkylationControl of stoichiometry (using an excess of piperazine); purification by chromatography or crystallization to separate based on polarity/solubility.
Positional Isomers (e.g., 1-[(2,4-dimethylphenyl)methyl]piperazine)Impurities in the 2,3-dimethylbenzyl chloride starting materialUse of high-purity starting materials; analytical monitoring of raw materials.

Advanced Applications and Research Probes

Development of 1-[(2,3-Dimethylphenyl)methyl]piperazine Analogs as Radioligands

The core structure of this compound is well-suited for development into radioligands for in vivo imaging. By incorporating a positron-emitting radionuclide, analogs of this compound can be transformed into tracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.gov The development of such radioligands enables the non-invasive study and quantification of target receptors, transporters, or enzymes in living subjects. The piperazine (B1678402) moiety, in particular, is a common feature in many centrally active compounds and provides a convenient site for radiolabeling.

Carbon-11 (B1219553) is a frequently used radionuclide for PET tracer development due to its short half-life (20.4 minutes), which allows for multiple scans in the same subject on the same day and minimizes long-term radiation exposure. mdpi.com The incorporation of carbon-11 into a molecule does not alter its physicochemical properties, preserving the biological activity of the parent compound. mdpi.com

For analogs of this compound, the most common carbon-11 labeling strategy involves the methylation of the secondary amine on the piperazine ring. mdpi.comnih.gov This is typically achieved using high-reactivity labeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.net These precursors are synthesized from [¹¹C]carbon dioxide ([¹¹C]CO₂), the primary product from the cyclotron. nih.govresearchgate.net The reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic ¹¹C-methyl group, rapidly forming a stable C-N bond. nih.gov

Table 1: Common Strategies for Carbon-11 Labeling of Piperazine Analogs

Labeling AgentPrecursorTypical Reaction ConditionsAdvantages
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)Des-methyl piperazine analogPolar aprotic solvent (e.g., DMF, DMSO), often with heatingWell-established, reliable, versatile
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)Des-methyl piperazine analogOften proceeds at lower temperatures or with shorter reaction times than [¹¹C]CH₃IHigher reactivity, potentially leading to higher yields and shorter synthesis times. researchgate.net
[¹¹C]Carbon Dioxide ([¹¹C]CO₂)Amine precursorTrapping with a strong base, followed by reductionUtilizes the direct output of the cyclotron, versatile for creating ureas and carbamates. nih.govnih.gov

Once radiolabeled, this compound analogs can be used as PET tracers to visualize and quantify their biological targets in the brain and other organs. nih.gov PET imaging provides functional information about biological processes in real-time, making it invaluable for diagnosing diseases, understanding disease mechanisms, and facilitating drug development. nih.gov

For instance, various radiolabeled arylpiperazine derivatives have been successfully developed to image receptors implicated in neuropsychiatric disorders. A [¹¹C]-labeled 2-methoxyphenyl piperazine derivative demonstrated high uptake in brain regions rich in the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), indicating its suitability for imaging this target. nih.gov Similarly, other piperazine-based tracers have been synthesized to target receptors like the neurokinin-1 (NK₁) receptor, although specific binding was not achieved in all cases. nih.gov The development of a successful PET tracer based on the this compound scaffold would depend on the analog having high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties, such as the ability to cross the blood-brain barrier.

Use as Chemical Probes for Receptor Deconvolution

Beyond imaging, the this compound structure can be used to generate chemical probes for "receptor deconvolution." This process involves using structurally related compounds to dissect the specific function of different receptor subtypes or to identify the precise molecular target of a bioactive compound.

By synthesizing a library of analogs based on the this compound scaffold with systematic structural modifications, researchers can screen this library against various receptors. This approach was successfully used with a library of trisubstituted piperazines to identify novel and selective antagonists for the Retinoic acid-related orphan receptor gamma (RORγ), a key target for autoimmune diseases. researchgate.net Such libraries allow for the rapid identification of structure-activity relationships (SAR), helping to determine which molecular features are critical for affinity and selectivity at a particular receptor. These chemical probes are powerful tools for studying biological systems and can serve as starting points for the development of new therapeutic agents. researchgate.net

Scaffold Exploration in Rational Ligand Design Approaches

The this compound framework represents a valuable scaffold for rational ligand design. Its constituent parts—the substituted aromatic ring, the flexible methyl linker, and the versatile piperazine core—can be systematically modified to optimize interactions with a specific biological target.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a molecule is replaced by another with similar physical and chemical properties. nih.gov This technique is used to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. The this compound scaffold offers multiple opportunities for bioisosteric replacement.

For example, the piperazine ring itself can be replaced with other cyclic diamines or related structures to alter the basicity (pKa), conformational flexibility, and hydrogen bonding capacity of the molecule. blumberginstitute.org The dimethylphenyl group could be replaced with other substituted aromatic or heteroaromatic rings to explore different binding pockets on a target receptor. Applying bioisosteric replacement can lead to significant improvements in a compound's drug-like properties. nih.gov

Table 2: Potential Bioisosteric Replacements for the Piperazine Moiety

Original MoietyBioisostere Example(s)Rationale for Replacement
PiperazineHomopiperazine (1,4-diazepane)Increases ring flexibility and distance between nitrogen atoms.
PiperazinePiperidine (B6355638)Removes one basic nitrogen, potentially reducing off-target effects and altering solubility.
PiperazineDiazabicycloalkanesIntroduces conformational rigidity, which can enhance binding affinity and selectivity.
Piperazine1,2,4-TriazinoneCan act as a non-classical bioisostere, altering electronic properties and hydrogen bonding patterns. nih.gov

The piperazine core is considered a "privileged structure" in medicinal chemistry. A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.gov This versatility makes them ideal starting points for the design of chemical libraries aimed at discovering new drugs for a wide range of diseases.

The this compound scaffold can be used as a template for combinatorial chemistry. By attaching a diverse set of chemical building blocks to the second nitrogen of the piperazine ring and by varying the substitution pattern on the phenyl ring, a large and structurally diverse library of compounds can be generated. researchgate.net Screening these libraries against various biological targets can rapidly identify "hit" compounds with desired activity. This approach significantly accelerates the early stages of drug discovery by efficiently exploring a vast chemical space. nih.gov

Crystallization Studies of Protein-Ligand Complexes

Extensive searches of the scientific literature and crystallographic databases have not yielded any specific instances of this compound being successfully co-crystallized with a protein target. While numerous piperazine-containing compounds have been utilized in protein crystallography to understand drug-receptor interactions, and crystallographic studies of various protein-ligand complexes are common, specific data for this compound remains unavailable in the public domain.

The process of obtaining diffraction-quality crystals of a protein-ligand complex is a critical step in structure-based drug design. This process can be broadly categorized into two main techniques: co-crystallization and soaking. In co-crystallization, the purified protein is mixed with the ligand before crystallization trials are initiated. In the soaking method, the ligand is introduced into a solution containing pre-existing crystals of the protein. The success of either method is contingent on a multitude of factors, including the stability of the protein-ligand complex, the solubility of the ligand, and the specific conditions of the crystallization experiment.

Although no crystal structures involving this compound are currently available, related piperazine derivatives have been studied in complex with various proteins, notably G protein-coupled receptors (GPCRs) like the histamine (B1213489) H1 receptor. These studies provide valuable insights into the binding modes of piperazine-based ligands. For instance, the crystal structure of the human histamine H1 receptor in complex with the antagonist doxepin (B10761459) reveals key interactions within the ligand-binding pocket. Such information is instrumental in the rational design of new ligands with improved affinity and selectivity.

The absence of crystallographic data for this compound suggests that either such studies have not been conducted, have been unsuccessful, or the results have not been publicly disclosed. Future research may yet elucidate the structural basis of its interaction with biological targets through X-ray crystallography, providing a valuable resource for medicinal chemists.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-[(2,3-Dimethylphenyl)methyl]piperazine

A comprehensive review of scientific literature reveals a significant gap in the study of this compound. Currently, there are no specific research findings, including detailed synthesis, pharmacological activity, or therapeutic potential, directly associated with this compound. However, its structural similarity to 1-benzylpiperazine (B3395278) (BZP) and other substituted piperazine (B1678402) derivatives allows for informed speculation on its potential properties.

BZP is a well-documented psychoactive substance with stimulant effects, primarily acting on the dopaminergic and serotonergic systems. researchgate.netresearchgate.netwikipedia.org The introduction of two methyl groups on the phenyl ring, as seen in the subject compound, could modulate these effects. The position of these methyl groups (2,3-) is likely to influence the compound's interaction with biological targets due to steric and electronic effects.

Table 1: Comparison of Related Piperazine Derivatives

Compound NameKey Research Findings
1-Benzylpiperazine (BZP) Acts as a central nervous system stimulant, with effects similar to amphetamine, though less potent. europa.euusdoj.gov It primarily affects dopamine (B1211576) and serotonin (B10506) neurotransmission. researchgate.netresearchgate.net
1-(3-chlorophenyl)piperazine (mCPP) A widespread phenylpiperazine that acts as a serotonin receptor agonist. europa.eu
1-(3-trifluoromethylphenyl)piperazine (TFMPP) A serotonin agonist often found in combination with BZP in recreational drugs. researchgate.net

Unexplored Research Avenues and Potential for Novel Discoveries

The absence of research on this compound means that the compound itself represents a significant unexplored avenue. Future research could unlock a range of novel discoveries across various scientific disciplines.

Potential Areas of Investigation:

Pharmacological Profiling: A primary research goal would be to determine the pharmacological profile of the compound. This would involve assessing its affinity for and activity at various receptors, particularly dopamine and serotonin transporters and receptors, to understand its potential as a psychoactive agent.

Structure-Activity Relationship (SAR) Studies: Investigating how the 2,3-dimethyl substitution on the phenyl ring alters the activity compared to BZP and other isomers would provide valuable insights into the SAR of benzylpiperazine derivatives. This could aid in the design of more selective and potent compounds for therapeutic use.

Therapeutic Potential: Given that many piperazine derivatives have been investigated for a wide range of therapeutic applications, including as antidepressants, anxiolytics, and antipsychotics, this compound could be screened for similar activities. researchgate.net

Novel Synthesis Routes: Developing efficient and scalable synthetic methods for this compound would be a crucial first step for any further research.

Methodological Advancements for Future Investigations

Future investigations into this compound would benefit from a range of modern methodological advancements in chemistry and pharmacology.

Recommended Methodologies:

High-Throughput Screening (HTS): HTS assays could be employed to rapidly screen the compound against a large panel of biological targets to identify potential therapeutic applications.

Computational Modeling and Docking: In silico studies can predict the binding affinity and mode of interaction of the compound with various receptors, helping to prioritize experimental studies and understand its mechanism of action at a molecular level.

Advanced Analytical Techniques: Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy will be essential for the characterization and purity assessment of the synthesized compound.

In Vivo Behavioral Models: Should in vitro studies show promise, a battery of in vivo behavioral models in animals could be used to assess the compound's effects on locomotion, anxiety, depression, and other complex behaviors.

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the standard methodologies for synthesizing 1-[(2,3-Dimethylphenyl)methyl]piperazine derivatives, and how are their structures validated? A: Synthesis typically involves alkylation of piperazine with substituted benzyl halides. For example, intermediates are prepared via nucleophilic substitution of 2,3-dimethylbenzyl bromide with piperazine under reflux in anhydrous solvents like dichloromethane. Structural validation employs elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR, and mass spectrometry). For modified derivatives, cyclodextrin inclusion complexes may reduce toxicity but require additional characterization via X-ray diffraction or thermal analysis .

Toxicity vs. Biological Activity Trade-offs

Q: How do structural modifications, such as cyclodextrin inclusion, impact the toxicity and biological activity of piperazine derivatives? A: Beta-cyclodextrin inclusion complexes reduce acute toxicity (e.g., subcutaneous LD₅₀ >500 mg/kg in rodent models) but may diminish bioactivity due to steric hindrance. For instance, modified derivatives showed reduced local anesthetic activity compared to lidocaine, suggesting a need to balance steric effects with target engagement. Toxicity assessments follow OECD guidelines, including histopathological and hematological profiling .

Local Anesthetic Activity Assessment

Q: What experimental models are used to evaluate the local anesthetic efficacy of piperazine derivatives? A: Infiltration anesthesia models in rodents (e.g., rat paw withdrawal test) measure the duration and intensity of sensory blockade. Activity is quantified via dose-response curves (Table V in ). Derivatives like LAS-276 and LAS-277 showed moderate efficacy (~60% of lidocaine’s effect), with incomplete anesthesia attributed to weaker sodium channel binding. PASS program predictions align with empirical data but require in vivo validation .

Antiplatelet Activity and Mechanism

Q: What evidence supports the antiplatelet activity of piperazine derivatives, and how is this mechanism investigated? A: In vitro platelet aggregation assays (e.g., ADP-induced aggregation in human PRP) demonstrate dose-dependent inhibition. Computational docking to P2Y₁₂ receptors identifies key interactions with the piperazine N-atoms and aromatic residues. Modified derivatives with 2,3-dimethylphenyl groups exhibit enhanced activity due to hydrophobic interactions, validated via SAR studies .

Advanced Research Questions

Structure-Activity Relationships (SAR) for Receptor Targeting

Q: How do substituents on the piperazine core influence selectivity for dopamine D3 vs. D2 receptors? A: Substituent position and electronic effects dictate selectivity. Para-chlorophenyl groups on piperazine enhance D3 affinity (Ki <10 nM) by fitting into hydrophobic subpockets, while ortho-substituents reduce off-target binding. Molecular dynamics simulations (e.g., induced-fit docking) reveal conformational changes in receptor loops critical for subtype selectivity .

Oxidative Degradation in Environmental Systems

Q: What is the environmental fate of piperazine-containing compounds, and how does oxidative transformation occur? A: Manganese oxide (δ-MnO₂) mediates oxidative degradation via surface complexation, leading to dealkylation/hydroxylation at the piperazine moiety. Reaction kinetics (pseudo-first-order, k = 0.02–0.05 h⁻¹) depend on pH and substituent electron-withdrawing effects. LC-MS identifies stable quinolone rings but degraded piperazine fragments, critical for environmental risk assessments .

Dual-Target Inhibition for Anti-Inflammatory Agents

Q: How can piperazine derivatives be optimized as dual iNOS/NF-κB inhibitors to minimize NSAID-like side effects? A: Fragment-based design links benzoxazolone/benzothiazolone moieties to piperazine via alkyl spacers (C2–C6). Homodimers with C4 linkers show optimal iNOS inhibition (IC₅₀ = 3.5 µM) by bridging active sites. In vivo efficacy in murine edema models correlates with reduced COX-2 expression, validated via Western blotting .

Analytical Differentiation of Piperazine Derivatives

Q: What GC-EI-MS spectral trends distinguish this compound from structurally similar derivatives? A: Key ions include m/z 176 (piperazine ring cleavage) and m/z 119 (dimethylbenzyl fragment). Differentiation from phenylpiperazines relies on meta-substitution patterns (e.g., m/z 154 for 3-chlorophenyl vs. m/z 148 for dimethylphenyl). Library matching (SWGDRUG) and retention indices (DB-5MS column) improve identification accuracy .

Reconciling Computational Predictions with Empirical Data

Q: How can contradictions between PASS program predictions and experimental bioactivity data be addressed? A: Discrepancies arise from incomplete training data for niche targets. Hybrid approaches combine PASS with molecular docking (e.g., AutoDock Vina) to validate binding poses. For example, predicted antiplatelet activity aligned with in vitro assays after adjusting for solvation effects in docking simulations .

Multi-Target Optimization in CNS Drug Design

Q: What strategies enhance the blood-brain barrier (BBB) permeability of piperazine-based antidepressants? A: Introducing trifluoromethyl groups (logP ~2.5) and reducing hydrogen bond donors (TPSA <60 Ų) improve BBB penetration. Vortioxetine analogs with 4-nitrophenylmethyl groups show 90% plasma protein binding and >50% brain uptake in rodent PET studies, validated via LC-MS/MS pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.